2-Bromo-1-(3-methoxyphenyl)ethanone
Overview
Description
The compound "2-Bromo-1-(3-methoxyphenyl)ethanone" is a brominated acetophenone derivative, which is a class of organic compounds characterized by a bromine atom attached to the acetophenone structure. Acetophenone derivatives are known for their applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related brominated acetophenones and their synthesis, molecular structure, and potential applications are discussed.
Synthesis Analysis
The synthesis of brominated acetophenones typically involves bromination reactions where a bromine source is introduced to an acetophenone precursor. For instance, "Improvement of Synthetic Technology of 2-Bromo-1-(4-hydroxyphenyl)ethanone" describes the synthesis of a related compound using Br2 as the brominating reagent, achieving a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of "1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one" involved a reaction with a brominated acetophenone precursor under microwave radiation . These methods highlight the importance of choosing appropriate brominating agents and conditions to achieve the desired brominated products.
Molecular Structure Analysis
The molecular structure of brominated acetophenones is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, the study "Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" provides insights into the optimized molecular structure and electronic properties such as HOMO-LUMO analysis of a brominated compound . These analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Brominated acetophenones can undergo various chemical reactions due to the presence of the reactive bromine atom and the carbonyl group. The bromine atom can participate in substitution reactions, while the carbonyl group can be involved in condensation and addition reactions. The papers provided do not detail specific reactions for "2-Bromo-1-(3-methoxyphenyl)ethanone," but the synthesis and structural studies of related compounds suggest that such molecules could exhibit interesting reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenones are influenced by the presence of substituents on the aromatic ring and the bromine atom. These properties include melting points, boiling points, solubility, and stability. The paper "Synthesis, crystal structure, Hirshfeld surface analysis and DFT calculations of 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone" discusses the crystal structure and Hirshfeld surface analysis, which can provide information on intermolecular interactions and solid-state properties . Additionally, the molecular electrostatic potential and first hyperpolarizability discussed in the study of a related compound could indicate the compound's potential in nonlinear optics .
Scientific Research Applications
Synthesis and Chemical Reactions
Pyrolysis Products Identification
2-Bromo-1-(3-methoxyphenyl)ethanone derivatives, like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, are studied for their pyrolysis products. This research is crucial for understanding the stability and potential degradation products when exposed to heat, which is relevant for safety and toxicity assessments (Texter et al., 2018).
Selective Bromination Processes
The compound is utilized in research for selective α-monobromination of various alkylaryl ketones. This process is significant in organic chemistry for creating specific molecular structures, demonstrating its versatility in synthetic applications (Ying, 2011).
Pharmacological Research
Antimicrobial Activity
Compounds derived from 2-Bromo-1-(3-methoxyphenyl)ethanone, such as certain 3-hydroxyquinolin-4(1H)-ones, have been synthesized and evaluated for their antimicrobial activities. This showcases the potential of this compound in developing new antimicrobial agents (Nagamani et al., 2018).
Synthesis of Anti-inflammatory Agents
Derivatives of 2-Bromo-1-(3-methoxyphenyl)ethanone have been synthesized and exhibited notable anti-inflammatory activity. Such studies are fundamental in the discovery and development of new anti-inflammatory drugs (Labanauskas et al., 2004).
Material Science and Chemistry
- Synthesis of Bromophenol Derivatives: The compound is used in the synthesis of bromophenol derivatives from red algae, which can contribute to the understanding of natural products chemistry and potential applications in material science (Zhao et al., 2004).
Future Directions
properties
IUPAC Name |
2-bromo-1-(3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHBIFQNQQUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198179 | |
Record name | Bromomethyl 3-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methoxyphenyl)ethanone | |
CAS RN |
5000-65-7 | |
Record name | 2-Bromo-3′-methoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5000-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Methoxyphenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5000-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromomethyl 3-methoxyphenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl 3-methoxyphenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-1-(3-methoxyphenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQB4BZ4WTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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